molecular formula C20H20N2O2S B12507268 N-(2-amino-1,2-diphenylethyl)benzenesulfonamide

N-(2-amino-1,2-diphenylethyl)benzenesulfonamide

Cat. No.: B12507268
M. Wt: 352.5 g/mol
InChI Key: UQFIIYNKTOHATG-UHFFFAOYSA-N
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Description

N-(2-amino-1,2-diphenylethyl)benzenesulfonamide is a chemical compound built on a benzenesulfonamide core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with biological targets. The structure features a 1,2-diphenylethylenediamine backbone, which is a common motif in chiral ligands and catalysts, particularly in asymmetric synthesis. Chemically related compounds, such as those featuring a piperazinone moiety, have been identified as potent HIV-1 Capsid (CA) protein inhibitors with a dual-stage mechanism of action, interfering with both viral assembly and disassembly . The benzenesulfonamide group is a key pharmacophore in inhibitors targeting various enzymes, including carbonic anhydrases , which are explored in oncology research for their role in tumor physiology . This combination of structural features makes this compound a valuable intermediate for researchers in drug discovery, providing a versatile scaffold for the design and synthesis of novel bioactive molecules. It is also a candidate for developing compounds with potential antiviral, anticancer, or other pharmacological activities. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-25(23,24)18-14-8-3-9-15-18/h1-15,19-20,22H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIIYNKTOHATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Diamine Synthesis

The key precursor is (1R,2R)-1,2-diphenylethylenediamine (DPEN), synthesized via stereoselective methods:

  • Racemic Resolution :
    • Tartrate Salt Crystallization : Racemic DPEN is converted to diastereomeric L-tartrate salts. Fractional crystallization separates enantiomers, yielding enantiopure (S,S)-DPEN.
    • Optical Purity : >99% enantiomeric excess (ee) after repeated crystallization.
  • Biocatalytic Routes :
    • Enzyme Cascades : l-Phenylalanine undergoes deamination, decarboxylation, and epoxidation to form (R)-1-phenylethane-1,2-diol. Subsequent reductive amination yields (R)-phenylethanolamine.
    • Yield : Up to 75% for (R)-diol intermediates with >99% ee.

Sulfonylation Reaction

Benzenesulfonyl chloride reacts with chiral diamine under controlled conditions:

Parameter Value Source
Solvent Dichloromethane, 1,2-dichloroethane
Temperature 0°C to ambient
Base Triethylamine
Reaction Time 2–4 hours
Yield 70–82%

Mechanism :

  • Deprotonation : Triethylamine neutralizes HCl, generating a nucleophilic amine.
  • Nucleophilic Substitution : The amine attacks the electrophilic sulfur in benzenesulfonyl chloride, forming the sulfonamide bond.

Industrial-Scale Production

Key optimizations for large-scale synthesis include:

Crystallization Techniques

  • Solvent Selection : Ethanol or acetone for high-purity product isolation.
  • Yield Recovery : >80% after recrystallization.

Alternative Synthetic Strategies

One-Pot Reactions

  • Base-Catalyzed Cyclization : Hydrobenzamide reacts with NaOH in DMSO to form isoamarine intermediates, which are reduced to racemic DPEN.
  • Limitations : Requires post-resolution steps for enantiopurity.

Fluorinated Derivatives

  • Pentafluorobenzenesulfonyl Chloride : Reacts with DPEN to yield fluorinated analogs (e.g., CAS 313342-24-4).
  • Reactivity : Fluorine substituents enhance electron-withdrawing effects, altering reaction kinetics.

Analytical Characterization

Spectroscopic Data

Technique Key Observations Source
¹H NMR δ 1.36 (s, t-Bu), 3.87 (s, N-Me)
¹³C NMR δ 20.5 (CH3), 129.8 (aromatic C)
IR 1330–1150 cm⁻¹ (S=O stretch)

Crystallographic Analysis

  • Hydrogen-Bonding Networks : N–H⋯N and N–H⋯O interactions stabilize the crystal lattice.
  • Dihedral Angles : Toluene and phenyl rings exhibit near-coplanar arrangements.

Summary of Reaction Conditions

Method Yield Solvent Temperature Time
Standard Sulfonylation 70–82% DCM or 1,2-DCE 0°C 2–4 h
Biocatalytic 75% n-Heptane/aqueous 30°C 24 h
Tartrate Resolution >99% ee Ethanol/water Room temp Days

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted aromatic derivatives, such as nitrobenzene or bromobenzene derivatives.

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Structural Variations in Sulfonamide Derivatives

The benzenesulfonamide core can be modified with diverse substituents, altering steric, electronic, and solubility properties. Key analogs include:

Table 1: Structural and Physical Properties of Sulfonamide Derivatives
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications References
N-(2-amino-1,2-diphenylethyl)benzenesulfonamide (Parent) C₂₁H₂₂N₂O₂S 366.48 Not reported Chiral ligand for asymmetric catalysis
4-Methylbenzenesulfonamide (p-Toluenesulfonamide) C₂₁H₂₂N₂O₂S 366.48 Not reported Enhanced steric bulk; used in Rh catalysis
4-Trifluoromethylbenzenesulfonamide C₂₁H₁₉F₃N₂O₂S 420.45 Not reported Electron-withdrawing CF₃ group; improved catalyst stability
3,5-Bis(trifluoromethyl)benzenesulfonamide C₂₂H₁₈F₆N₂O₂S 488.45 Not reported Strong electron-withdrawing effects; high enantioselectivity
Anthracene-9-sulfonamide C₃₃H₂₇ClN₄O₄S 997.64 246 Bulky anthracene group; used in polyfunctional Lewis acid systems
2,4,6-Tris(isopropyl)benzenesulfonamide (TipsDPEN) C₂₉H₃₈N₂O₂S 478.69 Not reported Extreme steric bulk; licensed for Takasago’s asymmetric hydrogenation
Trifluoromethanesulfonamide (Triflyl) C₁₅H₁₅F₃N₂O₂S 344.35 Not reported Strong electron withdrawal; medicinal chemistry applications
Piperidine-1-sulfonamide C₁₉H₂₅N₃O₂S 359.49 Not reported Cyclic amine backbone; modulates basicity/solubility

Electronic and Steric Effects

  • Electron-Withdrawing Groups: Derivatives like the 4-trifluoromethyl and 3,5-bis(trifluoromethyl) analogs exhibit enhanced electrophilicity, improving catalyst turnover and enantioselectivity in reactions such as cycloadditions .
  • Steric Bulk : Bulky substituents (e.g., anthracene, tris(isopropyl)) increase steric hindrance, which can prevent undesired side reactions and enhance stereochemical control. For example, TipsDPEN derivatives are pivotal in industrial asymmetric hydrogenation .

Biological Activity

N-(2-amino-1,2-diphenylethyl)benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, exhibits a range of biological activities attributable to its unique chemical structure. This compound has been the subject of extensive research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2SC_{13}H_{14}N_2O_2S, with a molecular weight of approximately 270.33 g/mol. Its structure includes an amino group and a sulfonamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H14N2O2SC_{13}H_{14}N_2O_2S
Molecular Weight270.33 g/mol
Functional GroupsAmino, Sulfonamide
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, which can modulate their activity and lead to various biological effects. This interaction is crucial for its potential use as a therapeutic agent.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Modulation : It may also interact with specific receptors, influencing signaling pathways associated with various biological processes.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups often exhibit antibacterial properties by inhibiting bacterial folate synthesis. This mechanism is vital for the development of new antibiotics .

Anticancer Potential

Recent studies have suggested that this compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in various cell models, suggesting its potential application in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A study conducted on various benzenesulfonamide derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 75 to 150 µg/mL, indicating promising efficacy against these pathogens .

Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of this compound, researchers reported that it significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis via caspase activation .

Study 3: Anti-inflammatory Mechanism

A study focusing on the anti-inflammatory effects revealed that this compound could inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of inflammatory markers. This suggests its potential utility in conditions characterized by chronic inflammation.

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